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Ethidium monoazide bromide - 58880-05-0

Ethidium monoazide bromide

Catalog Number: EVT-324428
CAS Number: 58880-05-0
Molecular Formula: C21H18BrN5
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethidium monoazide is a fluorescent photoafinity label nucleic acid stain that binds covalently to nucleic acids both in solution and in cells that have compromised membranes after photolysis. Ethidium monoazide bromide is relatively impermeant to live cells, it selectively labels DNA in dead cells in a mixed population of live and dead cells. The fluorescence of ethidium monoazide is weak, but the intensity increases ~15-fold upon binding to DNA with excitation/emission maxima of ~504/600 nm.
Future Directions
  • Improving EMA efficacy in challenging matrices: Further research is needed to optimize EMA treatment protocols for complex sample types, like biofilms, where its effectiveness may be compromised. []
  • Expanding EMA applications in other fields: The use of EMA in combination with other techniques, such as next-generation sequencing, holds potential for comprehensive viability analysis of complex microbial communities. [, ]

Propidium Monoazide Bromide (PMA)

Compound Description: Propidium monoazide bromide (PMA) is a photoreactive DNA-intercalating dye. Upon photoactivation, it binds to DNA and prevents its amplification by PCR. Like EMA, PMA is often used in viability PCR (vPCR) to differentiate between viable and non-viable cells. [, ]

Ethidium Bromide (EtBr)

Compound Description: Ethidium bromide (EtBr) is a fluorescent dye that intercalates between DNA base pairs. This property allows it to be widely used as a nucleic acid stain in molecular biology laboratories. []

Relevance: Ethidium bromide is structurally very similar to Ethidium monoazide bromide, with the key difference being the presence of the azide group in EMA. The azide group is responsible for EMA's photoreactivity, which allows it to be used in viability PCR. While EtBr also binds DNA, it lacks the azide group and does not exhibit the same photoreactivity as EMA. []

SYTOX® Red Dead Cell Stain

Compound Description: SYTOX® Red Dead Cell Stain is a high-affinity nucleic acid stain that only enters cells with damaged membranes. Upon binding nucleic acids, it exhibits a significant increase in fluorescence, making it useful for identifying dead cells in flow cytometry. []

Relevance: Unlike Ethidium monoazide bromide, which requires a photoactivation step, SYTOX® Red directly indicates membrane integrity and does not necessitate modification of DNA. While both can be used to distinguish between live and dead cells, SYTOX® Red offers a simpler workflow for applications like flow cytometry. []

Calcein Violet, AM

Compound Description: Calcein Violet, AM is a cell-permeable dye used to assess cell viability. It relies on intracellular esterase activity to cleave the acetoxymethyl ester (AM) group, trapping the fluorescent form of the dye within live cells. []

Relevance: Calcein Violet, AM provides a complementary approach to Ethidium monoazide bromide for viability assessment. While EMA differentiates based on membrane integrity and DNA modification, Calcein Violet, AM relies on active cellular processes. Combining both dyes can offer a more comprehensive understanding of cell viability and distinguish between live, damaged, and dead populations. []

Source and Classification

Ethidium monoazide bromide is classified as a nucleic acid stain and is derived from the ethidium family of compounds. It is synthesized as a non-fluorescent dye that becomes fluorescent upon binding to nucleic acids after photolysis. The compound is commercially available from various suppliers, including Molecular Probes Europe and Thermo Fisher Scientific, where it is marketed for applications in viability assays and fluorescence microscopy .

Synthesis Analysis

The synthesis of Ethidium monoazide bromide involves the reaction of ethidium bromide with azide compounds. The typical synthesis procedure includes the following steps:

  1. Preparation of Reactants: Ethidium bromide is dissolved in an appropriate solvent, often dimethylformamide or ethanol.
  2. Addition of Azide: An azide reagent is introduced to the solution, facilitating the formation of the monoazide derivative.
  3. Photolysis Activation: The resulting compound undergoes photolysis, which activates its ability to bind covalently to nucleic acids.

Technical parameters such as temperature, pH, and reaction time are critical during synthesis to ensure optimal yield and purity of Ethidium monoazide bromide. Typically, reactions are conducted under controlled light conditions to prevent premature activation .

Molecular Structure Analysis

Ethidium monoazide bromide has a complex molecular structure characterized by its planar polycyclic aromatic system. The key features include:

  • Molecular Formula: C₁₅H₁₅BrN₄
  • Molecular Weight: 319.21 g/mol
  • Functional Groups: The structure contains a positively charged nitrogen atom, contributing to its nucleic acid binding properties.

The compound's fluorescence properties are enhanced upon binding to DNA, with excitation and emission maxima around 504 nm and 600 nm, respectively . This property makes it particularly useful for fluorescence-based assays.

Chemical Reactions Analysis

Ethidium monoazide bromide primarily participates in reactions involving nucleic acids. Upon exposure to light, it undergoes photochemical activation leading to covalent bonding with DNA in dead cells. This reaction can be summarized as:

Ethidium Monoazide+DNALightCovalently Bound Complex\text{Ethidium Monoazide}+\text{DNA}\xrightarrow{\text{Light}}\text{Covalently Bound Complex}

The binding is selective for dead cells due to their compromised cell membranes, allowing the dye to penetrate and label the nucleic acids within . This selectivity is crucial for applications such as viability PCR (Polymerase Chain Reaction), where distinguishing between live and dead cells is essential.

Mechanism of Action

The mechanism of action of Ethidium monoazide bromide involves several steps:

  1. Cell Penetration: The dye enters dead cells through compromised membranes.
  2. Photolysis Activation: Upon exposure to specific wavelengths of light (typically UV or blue light), the dye becomes reactive.
  3. Covalent Bond Formation: The activated dye binds covalently to nucleic acids within the cell, rendering them fluorescent.
  4. Detection: The fluorescent signal can then be detected using techniques such as fluorescence microscopy or flow cytometry.

This mechanism allows researchers to differentiate viable cells from non-viable ones effectively .

Physical and Chemical Properties Analysis

Ethidium monoazide bromide exhibits several notable physical and chemical properties:

  • Appearance: Orange solid
  • Solubility: Soluble in dimethylformamide and ethanol; insoluble in water.
  • Stability: Should be stored at -5°C to -30°C and protected from light to maintain its efficacy.
  • Excitation/Emission Maxima: Approximately 504 nm (excitation) and 600 nm (emission) when bound to DNA .

These properties make Ethidium monoazide bromide suitable for various laboratory applications involving nucleic acid analysis.

Applications

Ethidium monoazide bromide has numerous applications in scientific research:

  • Viability PCR: Used extensively for quantifying viable bacteria in mixed populations by selectively labeling dead cells .
  • Fluorescence Microscopy: Enables visualization of dead cells within a sample without extensive manipulation .
  • Flow Cytometry: Facilitates rapid analysis of cell viability in large populations.
  • Drug Binding Studies: Employed to footprint drug binding sites on DNA, aiding in pharmacological research .
  • Environmental Microbiology: Useful for assessing microbial viability in environmental samples.
Introduction

Historical Context and Discovery of Ethidium Monoazide Bromide

Ethidium monoazide bromide (EMA, CAS 58880-05-0) emerged in the 1970s as a photoactivatable derivative of ethidium bromide, designed to covalently bind nucleic acids upon light exposure. Its initial applications focused on mapping drug-binding sites on DNA and modifying plasmid structures [2] [10]. A transformative advancement occurred in 2005 when researchers leveraged EMA’s membrane impermeability to develop a viability polymerase chain reaction (v-PCR) technique. This method enabled the selective detection of viable Campylobacter jejuni in mixed microbial populations by suppressing DNA amplification from dead cells—a critical innovation for food safety and clinical diagnostics [4]. Despite its utility, EMA's moderate cell permeability led to false-negative results in some viability assays, prompting the development of alternatives like propidium monoazide (PMA) and PMAxx™, which exhibit enhanced selectivity for compromised membranes [1] [2].

Structural and Functional Overview of EMA

Chemical Architecture

EMA (C~21~H~18~BrN~5~, MW 420.3 g/mol) features an azide group (-N~3~) appended to the phenanthridinium core of ethidium bromide. This modification enables irreversible crosslinking to nucleic acids upon photolysis (460–500 nm light). The compound exists as an orange solid, soluble in dimethylformamide (DMF) or ethanol, but degrades under prolonged light exposure, necessitating storage at -20°C in desiccated conditions [1] [3] [6].

  • Structural Diagram:
Br⁻  |  [C21H18N5]+ = Ethidium Monoazide Cation  Key moieties:  - Phenanthridinium core (planar intercalation)  - Azide group (-N₃; photoactivatable)  - Ethyl-phenyl substituents (hydrophobicity)  

Mechanism of Action

EMA’s functionality hinges on two sequential processes:

  • Selective Entry: The dye penetrates only cells with damaged membranes (dead cells) but is excluded by intact membranes of live cells [1] [4].
  • Photoactivation: Upon exposure to intense visible light (e.g., using Biotium’s PMA-Lite™ or Glo-Plate™ devices), the azide group generates nitrenes that form covalent bonds with neighboring DNA/RNA nucleobases. This modification sterically blocks polymerase binding during PCR, preventing amplification of dead-cell DNA [1] [9]. Post-crosslinking, EMA exhibits a 15-fold fluorescence increase (Ex/Em: 504–510/600 nm), enabling flow cytometry or microscopy-based dead-cell detection [3] [5].

Table 1: Key Physicochemical Properties of EMA

PropertySpecificationTechnical Significance
Molecular Weight420.31 g/molDetermines molar concentration in assays
Excitation/Emission504–510 nm / 600 nmPost-crosslinking fluorescence detection range
SolubilityDMF, ethanolSolvent compatibility for stock solutions
Membrane PermeabilityImpermeant to intact cellsBasis for dead-cell selectivity
Photoactivation Wavelength460–500 nm (halogen/LED sources)Covalent DNA binding requirement
Storage Stability-20°C, desiccated, darkPrevents azide degradation and background reactivity

Key Applications in Molecular Biology and Microbiology

Viability PCR in Pathogen Detection

EMA-PCR revolutionized the quantification of viable pathogens in complex matrices by integrating dye-based DNA exclusion with real-time PCR amplification. For example:

  • In food safety, EMA-treated Salmonella enterica suspensions subjected to loop-mediated isothermal amplification (LAMP) achieved a detection limit of 7 CFU/reaction, enabling rapid assessment of microbial viability in contaminated lettuce without culture enrichment [9].
  • Clinical studies demonstrated a >4-log dynamic range for quantifying viable Campylobacter jejuni after antibiotic treatment, outperforming traditional fluorescence microscopy methods like BacLight [4].EMA’s limitations in gram-negative bacteria—due to residual envelope integrity in dead cells—led to pairing with "enhancers" that improve dye penetration [1].

Advanced Nucleic Acid and Cellular Assays

Beyond viability PCR, EMA serves as a versatile tool for:

  • Flow Cytometry & Microscopy: Distinguishes dead cells in mixed populations (e.g., phagocytosis assays using labeled yeast) with fixed, photoactivated samples [1] [2].
  • Viral Metagenomics: Pre-treatment with EMA reduces host genomic contamination in clinical samples, improving sensitivity of pan-viral DNA arrays (PVDAs) and high-throughput sequencing (HTS) for pathogens like porcine reproductive and respiratory syndrome virus (PRRSV) [7].
  • Genetic Engineering: Footprints protein-DNA interactions and inactivates specific genes via targeted crosslinking [10].
  • Forensic Analysis: Selective DNA labeling in degraded samples aids biological evidence identification [6].

Table 2: Representative Applications of EMA in Research

Application DomainExperimental UseReference Study
Food Safety MonitoringQuantification of viable Salmonella in lettuceEMA-Rti-LAMP assay [9]
Antibiotic Efficacy TestingDetection of viable C. jejuni post-treatmentEMA-PCR with 4-log dynamic range [4]
Host-Pathogen InteractionsTLR9 signaling studies in immune cellsCpG DNA-EMA crosslinking [3]
Viral DiagnosticsEnhanced PRRSV detection in lung homogenatesPVDA/HTS with EMA pretreatment [7]
Cell Function AnalysisYeast labeling for leukocyte phagocytosis assaysFixed-cell microscopy [1]

Properties

CAS Number

58880-05-0

Product Name

Ethidium monoazide bromide

IUPAC Name

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide

Molecular Formula

C21H18BrN5

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H

InChI Key

GHUXAYLZEGLXDA-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]

Synonyms

8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride
8-azidoethidium
8-azidoethidium bromide
8-azidoethidium chloride
8-azidoethidium, 14C-labeled
ethidium azide
ethidium monoazide
monoazide ethidium

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]

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